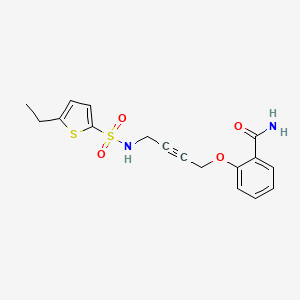
2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of the thiophene and sulfonamide groups suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . Unfortunately, without specific data, I can’t provide a detailed analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .
科学的研究の応用
Synthesis and Electrophysiological Activity
The compound has been studied for its synthesis and potential cardiac electrophysiological activity, indicating its utility in developing selective class III agents for treating arrhythmias. Research shows that certain N-substituted imidazolylbenzamides and benzene-sulfonamides, related in structure to the specified compound, exhibit significant electrophysiological activities comparable to known clinical trial candidates, suggesting a viable pathway for new therapeutic agents in cardiac care (Morgan et al., 1990).
Antimicrobial and Antioxidant Properties
Another area of application involves the compound's derivatives in antimicrobial and antioxidant research. Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, structurally similar to the target compound, have shown good antibacterial and potent antioxidant activities. This suggests its potential utility in developing treatments against bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).
Anti-tubercular Activity
Research into novel N-substituted benzamide and sulfonamide derivatives has identified compounds with promising anti-tubercular activity. This research highlights the compound's utility in synthesizing agents effective against Mycobacterium tuberculosis, showcasing its potential role in addressing tuberculosis (Dighe et al., 2012).
Anticancer Agents
The compound and its derivatives have been explored for their anticancer properties, particularly as PI3K inhibitors. Novel structures based on sulfonamino benzamides, including those related to the target compound, have been synthesized and shown to exhibit potent antiproliferative activities against various cancer cell lines. This suggests its potential application in developing new anticancer therapies (Shao et al., 2014).
COVID-19 Drug Utilization
In the context of the COVID-19 pandemic, sulfonamide derivatives have been investigated for their theoretical and practical applications as potential therapeutic agents. Computational calculations and molecular docking studies have suggested the efficacy of these compounds against SARS-CoV-2, indicating the broader applicability of the compound's derivatives in viral research (Fahim & Ismael, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-2-13-9-10-16(24-13)25(21,22)19-11-5-6-12-23-15-8-4-3-7-14(15)17(18)20/h3-4,7-10,19H,2,11-12H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSUDYPWCPSCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

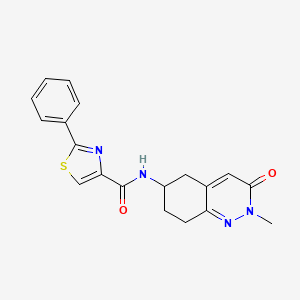
![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)
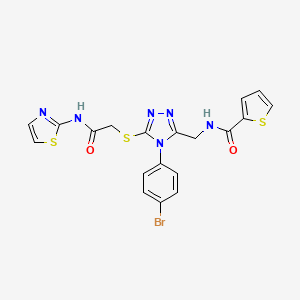
![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)
![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)
![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)
![N-(2-methoxyethyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2819172.png)
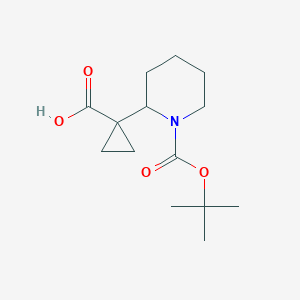
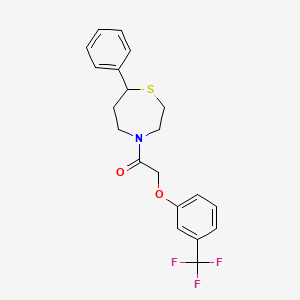

![Ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)